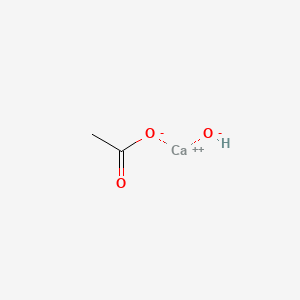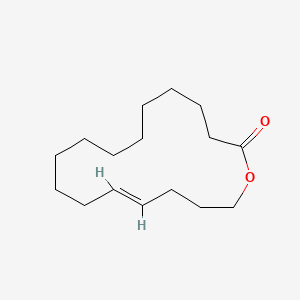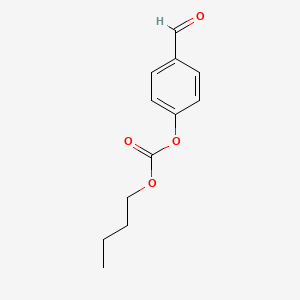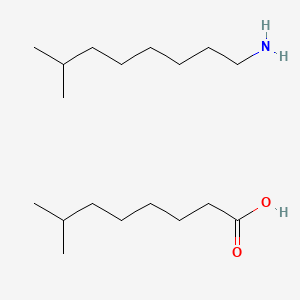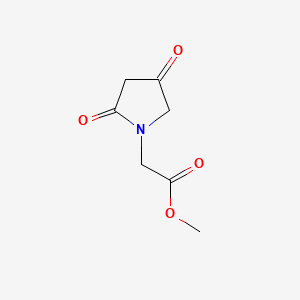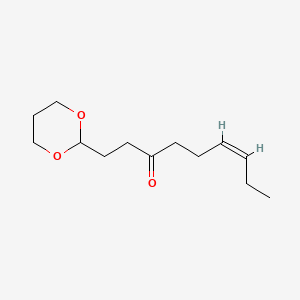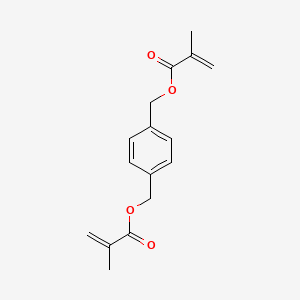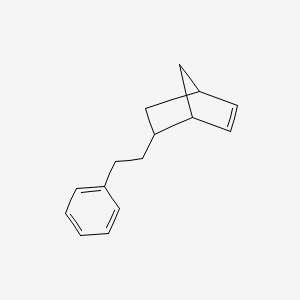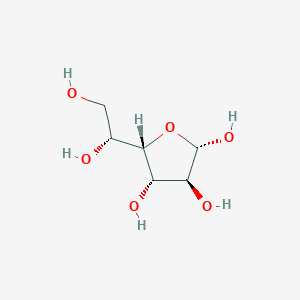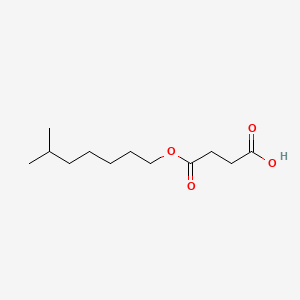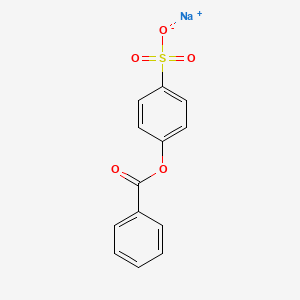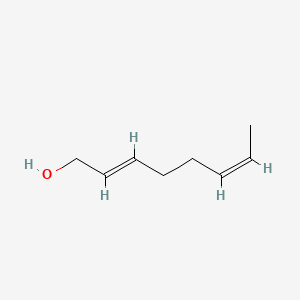
(2E,6Z)-Octa-2,6-dienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z)-Octa-2,6-dienol is an organic compound with the molecular formula C8H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds at the 2nd and 6th positions in its carbon chain. This compound is known for its distinctive fragrance and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Octa-2,6-dienol typically involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired product. One common method involves the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce the number of steps involved. The use of high-efficiency catalysts and controlled reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6Z)-Octa-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.
Reduction: Yields (2E,6Z)-Octane-2,6-diol.
Substitution: Forms compounds like (2E,6Z)-Octa-2,6-dienyl chloride.
Aplicaciones Científicas De Investigación
(2E,6Z)-Octa-2,6-dienol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of (2E,6Z)-Octa-2,6-dienol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: Another unsaturated alcohol with similar structural features but a longer carbon chain.
(2E,6Z)-Nonadienal: An aldehyde with similar double bond positions but different functional groups.
Uniqueness
(2E,6Z)-Octa-2,6-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its relatively short carbon chain compared to similar compounds like farnesol makes it more volatile and suitable for applications in the fragrance industry .
Propiedades
Número CAS |
97259-62-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2E,6Z)-octa-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+ |
Clave InChI |
ONYJRUXYOCZIAW-BRXUXDTNSA-N |
SMILES isomérico |
C/C=C\CC/C=C/CO |
SMILES canónico |
CC=CCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



